molecular formula C16H21FN2O2 B5665279 (1S,6R)-3-[3-(4-fluorophenoxy)propyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

(1S,6R)-3-[3-(4-fluorophenoxy)propyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

Cat. No.: B5665279
M. Wt: 292.35 g/mol
InChI Key: UGMSREIVDNJLLT-KGLIPLIRSA-N
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Description

(1S,6R)-3-[3-(4-fluorophenoxy)propyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a bicyclic structure with a fluorophenoxy group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-3-[3-(4-fluorophenoxy)propyl]-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the fluorophenoxy group: This step often involves nucleophilic substitution reactions using 4-fluorophenol and appropriate alkylating agents.

    Final functionalization: The final steps may include oxidation or reduction reactions to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to ensure an environmentally friendly process.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-3-[3-(4-fluorophenoxy)propyl]-3,9-diazabicyclo[4.2.1]nonan-4-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(1S,6R)-3-[3-(4-fluorophenoxy)propyl]-3,9-diazabicyclo[42

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of (1S,6R)-3-[3-(4-fluorophenoxy)propyl]-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may play a crucial role in binding to these targets, while the bicyclic core provides structural stability. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Fluconazole Related Compounds: Triazole derivatives used in pharmaceuticals.

    Steviol Glycosides: Natural sweeteners with a similar bicyclic structure.

Uniqueness

(1S,6R)-3-[3-(4-fluorophenoxy)propyl]-3,9-diazabicyclo[4.2.1]nonan-4-one stands out due to its unique combination of a fluorophenoxy group and a bicyclic core, which may confer specific biological activities and chemical reactivity not found in other similar compounds.

Properties

IUPAC Name

(1S,6R)-3-[3-(4-fluorophenoxy)propyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c17-12-2-6-15(7-3-12)21-9-1-8-19-11-14-5-4-13(18-14)10-16(19)20/h2-3,6-7,13-14,18H,1,4-5,8-11H2/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMSREIVDNJLLT-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)CC1N2)CCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C(=O)C[C@@H]1N2)CCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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